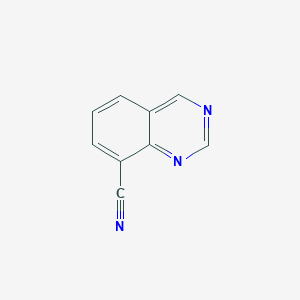

Quinazoline-8-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinazoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKTYXQGSHBXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinazoline 8 Carbonitrile and Its Derivatives

Classical and Established Synthetic Routes to the Quinazoline (B50416) Nucleus

The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been synthesized through various classical methods for over a century. nih.gov These foundational routes, while sometimes limited by harsh conditions or narrow substrate scope, established the fundamental principles for constructing the quinazoline core. mdpi.com

One of the earliest documented syntheses was reported by Gabriel in 1903, which involved the oxidation of a 3,4-dihydroquinazoline. nih.govmdpi.comfrontiersin.org Shortly after, in 1905, Riedel developed a method involving the reaction of o-nitrobenzaldehyde and formamide (B127407) in the presence of zinc and dilute acetic acid, which afforded quinazolines in good yields. mdpi.com

More general and widely adopted classical routes involve the condensation of 2-aminobenzamides, 2-aminobenzonitriles, or 2-aminobenzoic acids (anthranilic acids) with various reagents. wikipedia.orgrjptonline.org For instance, the reaction of anthranilic acid derivatives with amides or the cyclocondensation of 2-aminobenzonitriles with orthoesters are established methods for forming the pyrimidine portion of the quinazoline system. wikipedia.orgrjptonline.org These early methods paved the way for the development of the more advanced and efficient synthetic strategies discussed below.

Advanced and Green Chemistry Approaches for Quinazoline-8-carbonitrile Synthesis

Modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy. The synthesis of this compound and its analogues has benefited significantly from these principles, leading to the development of multicomponent reactions, advanced catalytic systems, and energy-efficient techniques like microwave-assisted synthesis.

Multicomponent Reactions (MCRs) for Substituted Quinazoline-carbonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. openmedicinalchemistryjournal.comnih.gov This approach is particularly valuable for creating libraries of substituted quinazolines.

A notable example is the four-component synthesis of substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com This reaction utilizes aldehydes, cycloketones, and cyanoamides in ethylene (B1197577) glycol with potassium carbonate, often under microwave irradiation. openmedicinalchemistryjournal.com The cyanoamide, in this case, acts as both a reactant and a nucleophile, directly incorporating the critical carbonitrile functional group into the final quinazoline product. openmedicinalchemistryjournal.com Iron-catalyzed MCRs have also been developed for quinazoline synthesis, employing a magnetic ionic liquid catalyst that can be easily recovered and reused, highlighting the green aspects of this methodology. nih.govfrontiersin.orgnih.gov

Table 1: Examples of Multicomponent Reactions for Quinazoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Four-Component | Aldehydes, Cycloketones, Cyanoamides | K₂CO₃, Ethylene Glycol, Microwave | Substituted Quinazoline-carbonitriles | openmedicinalchemistryjournal.com |

| Three-Component | 2-Aminobenzophenones, Aldehydes, Ammonium (B1175870) Acetate (B1210297) | Bmim[FeCl₄] (ionic liquid), 40°C | 2,4-Disubstituted Quinazolines | nih.govnih.gov |

| Three-Component | 2-Aminoaryl Ketones, Orthoesters, Ammonium Acetate | Solvent-free, Catalyst-free | 2,4-Disubstituted Quinazolines | researchgate.net |

Catalytic Synthesis Strategies

Catalysis is a cornerstone of modern organic synthesis, offering pathways that are milder, more selective, and more efficient than stoichiometric reactions. Both transition metals and metal-free organocatalysts have been extensively used to construct the quinazoline scaffold. frontiersin.org

Transition metals like palladium and copper are powerful catalysts for forming the C-N and C-C bonds necessary for quinazoline ring construction. mdpi.comfrontiersin.orgnih.gov These methods often start with pre-functionalized precursors, allowing for the direct assembly of complex quinazolines. frontiersin.org

Palladium-Catalyzed Syntheses: Palladium catalysts are particularly effective in cross-coupling reactions. A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. organic-chemistry.org Another elegant approach involves the palladium-catalyzed reaction of N-(2-cyanoaryl)benzamides with aryl boronic acids, which is notable for its tolerance of a wide range of functional groups. frontiersin.org Palladium has also been used to catalyze the aminocarbonylation–condensation–oxidation sequence of 2-aminobenzylamine with aryl bromides and carbon monoxide to yield quinazoline scaffolds. frontiersin.org

Copper-Catalyzed Syntheses: Copper catalysts, being more economical than palladium, are an attractive alternative. frontiersin.org They have been successfully employed in the cascade synthesis of quinazolines from readily available starting materials like substituted (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant. organic-chemistry.org In this process, the reaction proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and finally, aerobic oxidation. organic-chemistry.org Other copper-catalyzed methods include the one-pot reaction of 2-ethynylanilines with benzonitriles and the cascade cyclization/hydrodehalogenation of aryl aldehydes using acetamide (B32628) as a nitrogen source. nih.govrsc.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Quinazolines

| Metal Catalyst | Key Reactants | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium(II) | 2-Aminobenzonitriles, Boronic Acids, Orthocarboxylates | Cascade C-C coupling/C-N formation | 4-Arylquinazolines | organic-chemistry.org |

| Palladium | N-(2-cyanoaryl)benzamides, Aryl Boronic Acids | Cross-coupling | 2,4-Disubstituted Quinazolines | frontiersin.org |

| Copper(I) Bromide | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Cascade N-Arylation/Aerobic Oxidation | Quinazoline Derivatives | organic-chemistry.org |

| Copper(I) | Aryl Aldehydes, Acetamide | Cascade Cyclization/Hydrodehalogenation | Quinazoline Derivatives | rsc.org |

| Copper(II) Triflate | Diaryliodonium salts, Nitriles | [2+2+2] Cascade Annulation | 2,4-Diaryl Quinazolines | mdpi.com |

To address the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant traction. nih.govmdpi.com These methods employ small organic molecules (organocatalysts) or reagents like iodine to facilitate the desired transformations. nih.govnih.gov

A highly relevant metal-free approach for synthesizing 2-aminoquinazolines involves the reaction of 2-aminobenzophenones with cyanamide (B42294) or a cyanamide surrogate like 4-morpholinecarbonitrile. nih.govresearchgate.net This method is advantageous due to its mild conditions and good atom economy. nih.gov

Molecular iodine is another effective catalyst, promoting the oxidative cyclization of 2-aminobenzylamines with aldehydes or the reaction of 2-aminobenzophenones with benzylamines, using molecular oxygen as the ultimate oxidant. nih.govmdpi.com Other metal-free strategies include visible light-induced photoredox catalysis, which uses light energy to drive the cyclization of amidine derivatives, and the use of Brønsted acids like p-toluenesulfonic acid (p-TSA) under mechanochemical grinding conditions. nih.govfrontiersin.orgnih.gov The organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been shown to be a mild and efficient catalytic system for synthesizing various quinazoline derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. frontiersin.orgopenmedicinalchemistryjournal.comnih.gov This technique is frequently combined with other modern synthetic strategies, such as multicomponent and catalyzed reactions, to create highly efficient and green protocols. dntb.gov.uafrontiersin.org

The synthesis of quinazoline-carbonitriles has been effectively achieved using microwave heating. openmedicinalchemistryjournal.com For instance, the four-component reaction of aldehydes, cycloketones, and cyanoamides is significantly accelerated under microwave conditions. openmedicinalchemistryjournal.com Similarly, catalyst- and solvent-free synthesis of quinazolines from aldehydes and 2-aminobenzophenones with ammonium acetate can be accomplished in minutes using microwave heating. nih.govfrontiersin.org Microwave assistance has also been applied to the synthesis of quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes and aldehydes, and in the cyclocondensation of anthranilic acid with lactim ethers, a reaction that previously suffered from low yields under conventional heating. frontiersin.orgnih.gov

Table 3: Overview of Microwave-Assisted Quinazoline Syntheses

| Reaction Type | Key Reactants | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Four-Component Synthesis | Aldehydes, Cycloketones, Cyanoamides | K₂CO₃, Ethylene Glycol, MW | Rapid synthesis of quinazoline-carbonitriles | openmedicinalchemistryjournal.com |

| Three-Component Synthesis | 2-Aminobenzophenones, Aldehydes, NH₄OAc | Solvent-free, Catalyst-free, MW | Fast, clean reaction, high yields (70-91%) | nih.govfrontiersin.org |

| Cyclization | 2-(Aminoaryl)alkanone O-phenyl oximes, Aldehydes | Toluene, ZnCl₂, MW | Good to excellent yields (71-91%) | frontiersin.orgnih.gov |

| Condensation | Anthranilic Acids, Lactim Ethers | Solvent-free, MW | Improved yields over thermal methods | frontiersin.orgnih.gov |

Ultrasound-Promoted Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient method for producing quinazoline derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. nih.govresearchgate.net This technique utilizes ultrasonic waves to induce acoustic cavitation, which enhances mass transfer and accelerates chemical reactions. researchgate.netresearchgate.net

Several studies have demonstrated the successful application of ultrasound in the synthesis of quinazolinone and quinazoline derivatives. For instance, new quinazoline derivatives have been prepared through a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation without the need for a solvent or catalyst. nih.gov This method has been shown to be effective for both aliphatic and aromatic amines, leading to the formation of 3-substituted 2-methyl quinazoline-4(3H)-ones in excellent yields. nih.gov The use of ultrasound significantly reduces reaction times and simplifies the work-up process. nih.gov

Another example is the ultrasound-assisted synthesis of 3H-quinazoline-4-thione derivatives from the reaction of iminoester hydrochlorides with 2-aminobenzothioamide. tandfonline.com This method proved to be highly efficient, with reactions completing in just 7 minutes at 70°C, a significant improvement over the 12 hours required by conventional methods at room temperature. tandfonline.com Furthermore, 4-tosyl quinazolines have been synthesized in a rapid one-pot reaction under ultrasonic conditions, highlighting the role of ultrasound in reducing reaction time and increasing product efficiency. nih.gov

The application of ultrasound is not limited to the synthesis of the core quinazoline structure. It has also been employed in catalyst-free multicomponent reactions for the synthesis of dihydroquinolines in aqueous media. nih.gov The use of ultrasound in conjunction with catalysts has also been explored. For example, a poly(4-vinylpyridine)-supported acidic ionic liquid catalyst has been used for the cyclocondensation reaction of anthranilamide with aldehydes under ultrasonic activation (40 kHz, 250 W) to produce 2,3-dihydro-4(1H)-quinazolinones. nih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of 3H-quinazoline-4-thione Derivatives

| Compound | Conventional Method (Time, h) | Ultrasound Method (Time, min) |

| 2a | 12 | 7 |

| 2b | 12 | 7 |

| 2c | 12 | 7 |

| 2d | 12 | 7 |

| 2e | 12 | 7 |

| 2f | 12 | 7 |

| 2g | 12 | 7 |

| 2h | 12 | 7 |

| 2i | 12 | 7 |

| 2j | 12 | 7 |

| 2k | 12 | 7 |

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions represent highly efficient and atom-economical strategies for the synthesis of quinazoline derivatives. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby reducing waste, time, and cost. bohrium.comresearchgate.net

A variety of one-pot syntheses for quinazolines have been developed. For example, 2,4-disubstituted quinazolines can be synthesized from a three-component, one-pot reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate under solvent-free and catalyst-free conditions. researchgate.net This green protocol offers operational simplicity and high yields (76–94%). researchgate.net Similarly, a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed one-pot process involving aromatic or hetero-aromatic aldehydes and 2-aminobenzophenone (B122507) in the presence of ammonium acetate provides good to excellent yields of quinazoline frameworks. nih.gov

Cascade reactions, where a series of intramolecular and intermolecular transformations occur sequentially in a single pot, have also been extensively utilized. A copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, using a combination of cerium nitrate (B79036) hexahydrate and ammonium chloride, yields a wide range of 2-substituted quinazolines. organic-chemistry.org Another copper-catalyzed cascade approach involves the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, using air as the oxidant, to produce quinazolines. organic-chemistry.org Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions have also been developed to construct 2-aryl/heteroaryl quinazolines. rsc.org

Furthermore, multicomponent reactions (MCRs) under microwave irradiation have been employed for the synthesis of substituted quinazoline-carbonitriles from aldehydes, cycloketones, and cyanoamides. openmedicinalchemistryjournal.com Iodine-catalyzed MCRs of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) have been used to synthesize fused quinazolines. openmedicinalchemistryjournal.com

Oxidative Cyclization Approaches

Oxidative cyclization is a key strategy for the synthesis of quinazolinones and related heterocycles, often involving the cyclization of o-anthranilamides with aldehydes followed by an oxidation step. researchgate.net This approach has been realized using various oxidants and catalytic systems, including environmentally benign options like molecular oxygen.

A bioinspired cooperative catalytic system using laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been effectively used for the aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. rsc.org This method utilizes air or O2 as the oxidant in an aqueous medium at ambient temperature, offering an environmentally friendly and efficient route with yields ranging from 80-95%. rsc.org The reaction proceeds in two steps: a chemical cyclization to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by a chemoenzymatic aerobic oxidation. rsc.org

Transition-metal-free aerobic oxidative cascade annulation reactions of o-aminoarylnitriles and alcohols also provide a mild and atom-economic pathway to quinazolinones, with air serving as the oxidant and water as the only byproduct. researchgate.net Other oxidative systems include the use of K2S2O8 in an electrochemical setup, which promotes the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides without the need for a transition metal or base. rsc.org

The PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones offers a regioselective method for synthesizing 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of naturally occurring alkaloids. beilstein-journals.org

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have gained significant attention as green reaction media and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable nature. mdpi.com In the context of quinazoline synthesis, ILs have been employed both as solvents and as catalysts, promoting reactions and often leading to improved yields and simplified workup procedures. rsc.org

An acidic ionic liquid has been shown to act as both a solvent and an intrinsic catalyst for the synthesis of quinazoline intermediates, demonstrating a self-catalysis approach that is environmentally friendly and reduces reaction times. rsc.org Similarly, nanoporous TiO2 containing an ionic liquid bridge has been used as an efficient and reusable catalyst for the synthesis of quinolines, quinazolines, and spiro-quinazolines under solvent-free conditions, achieving excellent yields in very short reaction times. tandfonline.com

Basic imidazolium-based ionic liquids have been synthesized and utilized for their catalytic and surfactant properties in the synthesis of quinazolinones in aqueous media. sci-hub.se These ILs can decrease the interfacial tension of the solvent and form micelles, which solubilize the reactants and enhance contact with the catalytic sites. sci-hub.se

Furthermore, the role of ionic liquids in the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2 has been investigated. nih.gov It was found that the basicity of the IL anion is a key factor, with a linear relationship observed between the pKa of the IL anion's conjugate acid and the reaction rate. nih.gov This highlights the ability to tune the catalytic activity of ILs for specific transformations. mdpi.com

Functionalization and Derivatization Strategies for this compound

The functionalization of the quinazoline scaffold is crucial for modulating its chemical and biological properties. Recent advances have focused on the selective introduction of substituents at various positions of the quinazoline ring, including C-2, C-4, and the C-5 to C-8 positions of the benzene ring portion. chim.it

Introduction of Diverse Substituents at Specific Positions (e.g., C-2, C-4, C-8)

While the C-4 position of the quinazoline ring is often targeted for functionalization through nucleophilic aromatic substitution (SNAr) reactions, significant progress has been made in modifying other positions. chim.itbeilstein-journals.org

C-2 Position: Selective modification of the C-2 position can be challenging. beilstein-journals.org However, methods have been developed to achieve this regioselectivity. For instance, 2-chloro-4-sulfonylquinazolines can undergo a functional group swap when treated with an azide (B81097) nucleophile. The azide first replaces the sulfonyl group at C-4, and the resulting azide-tetrazole tautomeric equilibrium directs the sulfinate to replace the chloride at the C-2 position. beilstein-journals.org This transformation has been demonstrated on the 6,7-dimethoxyquinazoline (B1622564) core. beilstein-journals.org

C-4 Position: The C-4 position remains a primary site for introducing diversity. Arylation of quinazoline-3-oxides at the C-4 position has been achieved using manganese catalysis with arylboronic acids. chim.it

C-8 Position: Functionalization at the C-8 position has been achieved through methods like C-H activation. nih.gov For example, the C-8 position of quinoline (B57606) N-oxides has been functionalized using cationic Rh(III) catalytic systems at room temperature. nih.gov While this is on the related quinoline scaffold, it suggests potential strategies for this compound.

Table 2: Regioselective Functionalization of the Quinazoline Core

| Position | Reaction Type | Catalyst/Reagent | Result | Reference |

| C-2 | Functional Group Swap | Azide Nucleophile | Introduction of sulfonyl group | beilstein-journals.org |

| C-4 | Arylation | Mn-catalysis / Arylboronic acids | Introduction of aryl groups | chim.it |

| C-8 | C-H Functionalization | Rh(III) catalysis | Introduction of various groups | nih.gov |

Synthesis of Fused Ring Systems Containing the Quinazoline-carbonitrile Moiety

The synthesis of fused ring systems incorporating the quinazoline moiety leads to novel polyheterocyclic compounds with diverse and often enhanced biological activities. tandfonline.com

One approach involves the reaction of 4-allylthio-2-arylquinazolines with bromine, which undergoes cyclization to form 5-aryl-3-bromomethyl-2,3-dihydrothiazolo[3,2-c]quinazolin-4-ium bromides. tandfonline.com Similarly, bromination of 3-allyl-2-aryl-4(3H)quinazolinethiones leads to the formation of 5-aryl-2-bromomethyl-2,3-dihydrothiazolo[3,2-c]quinazolin-4-ium bromides. tandfonline.com The cyclodehydration of corresponding thioglycolic acids can be used to prepare 5-aryl-1,3-thiazolo[3,2-c]quinazolinium-3-olates. tandfonline.com

Another strategy for creating fused systems is through the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters under solvent-free microwave conditions. This method yields 6-substituted quinazolino[4,3-b]quinazolin-8-ones. frontiersin.org

Furthermore, iodine-catalyzed multicomponent reactions of active methylene compounds with aromatic aldehydes and 5-aminotetrazole provide a versatile route to fused quinazolines. openmedicinalchemistryjournal.com The synthesis of triazolo/benzimidazoloquinazolinones has been achieved through a three-component, one-pot condensation of amine sources like 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) with aldehydes and dimedone. openmedicinalchemistryjournal.com

Regio- and Stereoselective Synthesis of this compound Compounds

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern synthetic chemistry, enabling the production of compounds with specific biological activities and material properties. In the context of this compound and its derivatives, achieving regio- and stereoselectivity is crucial for developing novel therapeutic agents and functional materials. This section delves into the synthetic strategies that allow for the selective formation of these complex molecules.

Regioselective Synthesis

Regioselectivity in the synthesis of this compound refers to the controlled placement of the nitrile group at the C8 position of the quinazoline core, along with the selective introduction of other substituents on the heterocyclic ring.

One notable method for the regioselective synthesis of 4-amino-8-cyanoquinazolines involves the reaction of enones and enals. researchgate.netresearchgate.net This approach provides a direct route to quinazolines with a nitrile group specifically at the 8-position. The reaction proceeds through a cascade of events, often initiated by the reaction of a suitable aminonitrile precursor with the enone or enal.

Furthermore, the synthesis of 8-substituted quinazoline derivatives has been explored for various applications. For instance, a series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were designed and synthesized to explore their potential as kinase inhibitors. biomedres.us While the primary focus of that research was on the biological activity, the synthetic routes developed to introduce substituents at the C8 position are inherently examples of regioselective synthesis. These methods often rely on the use of appropriately substituted anthranilic acid precursors, where the desired substituent is already in place before the construction of the quinazoline ring.

Transition-metal-catalyzed reactions have also emerged as powerful tools for achieving regioselectivity. For example, cobalt-catalyzed C-H activation has been used for the synthesis of quinazolines with high regioselectivity. frontiersin.org By employing directing groups, it is possible to guide the catalyst to a specific C-H bond, allowing for the introduction of various functional groups at desired positions, including the C8 position. The use of an 8-aminoquinoline (B160924) group as a directing group in nickel-catalyzed glycosylation reactions highlights a strategy that could be adapted for the functionalization of the 8-position of a quinazoline ring. rsc.org

A general approach to regioselective synthesis is summarized in the table below:

| Starting Materials | Reagents and Conditions | Product | Selectivity |

| Enones/Enals and Aminonitrile Precursors | Varies, often involves cyclization | 4-Amino-8-cyanoquinazolines | High for C8-cyanation |

| Substituted Anthranilic Acids | Various cyclization reagents | 8-Substituted Quinazolines | Regioselectivity determined by the precursor |

| N-sulfinylimines and benzimidates | Cp*Co(CO)I2, AgNTf2, DCE, 100-120°C | Substituted Quinazolines | High regioselectivity |

Stereoselective Synthesis

Stereoselective synthesis of this compound derivatives involves the control of the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers. This is particularly important when the molecule contains chiral centers or exhibits axial chirality.

Diastereoselective Synthesis:

Diastereoselective methods aim to produce one diastereomer in preference to others. A notable example is the multicomponent synthesis of pyrrolopyrazinoquinazolinones, where the reaction proceeds with a degree of diastereoselectivity. researchgate.net While not directly involving this compound, the principles of using multicomponent reactions to control the formation of multiple stereocenters in a single step are applicable.

Another relevant approach is the stereoselective synthesis of 12-tetrazolyl substituted (E)-5H-quinazolino[3,2-a]quinazolines. researchgate.netnih.gov This synthesis proceeds through a sequential Ugi-azide reaction followed by several cyclization steps, resulting in the formation of a specific diastereomer. researchgate.netnih.gov

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. A significant area of research in this context is the atroposelective synthesis of axially chiral quinazolinones. mdpi.com These molecules possess a chiral axis due to restricted rotation around a single bond. Catalytic enantioselective methods, such as palladium-catalyzed asymmetric reductive desymmetrization and the use of chiral phosphoric acids, have been developed to synthesize these compounds with high enantiomeric excess. mdpi.com

For instance, the Li group reported an organocatalytic N-acylation reaction for the synthesis of N-N axially chiral quinazolinone derivatives, achieving excellent yields, high enantiomeric excess (ee), and high diastereomeric ratios (dr). mdpi.com

| Chiral Catalyst/Auxiliary | Substrates | Product Type | Stereoselectivity |

| (R)-DTBM-SEGPHOS/Pd(OAc)2 | 3-(2,6-dibromophenyl)quinazolin-4-one | Axially Chiral Quinazolinone | Up to 99% ee |

| Chiral Phosphoric Acid | N-aryl aminobenzamides and aldehydes | Axially Chiral Aryl Quinazolinone | High enantioselectivity |

| Organocatalyst | Benzamides with a quinazolinone skeleton and cinnamic anhydride | N-N Axially Chiral Quinazolinone | 85-97% ee, >19:1 dr |

The development of quinazolinone-based chiral ligands for use in asymmetric catalysis is another important strategy. researchgate.net These ligands can be employed in various transformations to induce chirality in the products.

Advanced Spectroscopic Characterization and Analytical Methodologies for Quinazoline 8 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. For Quinazoline-8-carbonitrile, NMR spectra would confirm the precise arrangement of atoms in the fused heterocyclic ring system and the position of the carbonitrile substituent.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicities), and coupling constants of the proton signals reveal the connectivity and spatial relationships of hydrogen atoms. The aromatic protons on the quinazoline (B50416) skeleton are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. dergipark.org.trbiointerfaceresearch.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbons of the quinazoline ring are expected to resonate in the aromatic region, generally between δ 115 and 165 ppm. znaturforsch.comscispace.com The carbon atom of the nitrile group (C≡N) characteristically appears as a sharp signal in a distinct region of the spectrum, often around δ 115-120 ppm. rroij.com

Table 1: Expected NMR Data for this compound Data are estimated based on spectral data from analogous quinazoline derivatives.

| Technique | Expected Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~9.3 - 9.5 | Quinazoline H-2, H-4 |

| ¹H NMR | ~7.5 - 8.5 | Quinazoline H-5, H-6, H-7 |

| ¹³C NMR | ~117 | -C≡N (Nitrile Carbon) |

| ¹³C NMR | ~120 - 155 | Aromatic Carbons (Quinazoline Ring) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the most diagnostic absorption would be from the nitrile (C≡N) group. This functional group gives rise to a sharp, intense stretching vibration in a relatively uncongested region of the spectrum, typically between 2205 and 2238 cm⁻¹. nih.govscispace.comjst.go.jp The presence of the quinazoline core would be confirmed by multiple bands in the 1400-1650 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic rings, as well as C-H bending vibrations. dergipark.org.trbiointerfaceresearch.com

Table 2: Characteristic IR Absorption Frequencies for this compound Data are based on findings for closely related cyano-quinazoline structures.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H | scispace.com |

| 2238 - 2205 | Stretching (sharp, strong) | Nitrile (C≡N) | nih.govjst.go.jp |

| 1650 - 1450 | Stretching | Aromatic C=C and C=N | dergipark.org.trscispace.com |

| 900 - 675 | Bending (out-of-plane) | Aromatic C-H | znaturforsch.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. For this compound (molecular formula C₉H₅N₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. nih.gov

The expected monoisotopic mass is 155.0483 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 155. Analysis of the fragmentation pattern could reveal characteristic losses, such as the expulsion of a hydrogen cyanide (HCN) molecule (27 Da) from the nitrile group and pyrimidine (B1678525) ring, a common fragmentation pathway for such heterocyclic systems. znaturforsch.comasianpubs.org

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅N₃ | nih.gov |

| Molecular Weight | 155.16 g/mol | nih.gov |

| Exact Monoisotopic Mass | 155.048347172 Da | nih.gov |

| Expected Molecular Ion (M⁺) | m/z ≈ 155 | asianpubs.orgnist.gov |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for the parent this compound is not reported in the surveyed literature, analysis of closely related quinazoline derivatives demonstrates the utility of this technique. mdpi.comacs.org

This method would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the fused quinazoline ring system. mdpi.com Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the material's solid-state properties. mdpi.comchemmethod.com For example, the crystal structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile was solved to provide an unambiguous structural assignment. acs.org

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a chemical reaction in real-time and to determine the appropriate solvent system for larger-scale purification. biointerfaceresearch.comrsc.org The compound's retention factor (Rf) value is characteristic for a given stationary phase and mobile phase.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a final compound with high accuracy. acs.org For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is typically employed. A common setup involves a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) for improved peak shape and resolution. nih.govsielc.com The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the chromophore absorbs strongly. nih.gov

Advanced Microscopic Techniques for Material Characterization

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not typically used for the primary characterization of small, soluble organic molecules like this compound. Their application is more relevant when these molecules are incorporated into larger systems, such as nanoparticles, polymers, or biological structures.

In a relevant research context, microscopy can be used to study the effects of a compound on biological materials. For instance, in a study of a different quinazolinone derivative with antifungal properties, SEM was used to visualize the morphological changes and damage induced in the mycelia of the Rhizoctonia solani fungus after treatment with the compound. researchgate.net This demonstrates an applicable use of advanced microscopy in the broader research area involving quinazoline-based bioactive agents.

Computational Chemistry and Molecular Modeling in Quinazoline 8 Carbonitrile Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. In the context of quinazoline-8-carbonitrile research, docking studies have been instrumental in elucidating the interactions between its derivatives and various biological targets, primarily in the field of anticancer drug discovery.

For instance, molecular docking simulations of quinazoline (B50416) derivatives have been performed to understand their binding modes within the active sites of enzymes like epidermal growth factor receptor (EGFR), a key target in cancer therapy. These studies have revealed that modifications at the N-3 and C-6 positions of the quinazoline ring can lead to optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. Docking studies have also been employed to investigate the interactions of quinazoline derivatives with other targets such as Aurora A kinase, cyclooxygenase-2 (COX-2), and human carbon anhydrase II (HCA II). In the case of Aurora A kinase, docking results showed that quinazoline derivatives could fit well within the active site, exhibiting better docking scores than the reference ligand. Similarly, docking of quinazoline derivatives into the COX-2 active site helped in predicting their antiproliferative activity.

Binding affinity, often expressed as a docking score or binding energy, is a key metric obtained from these studies. For example, docking of 4-amino-5,7-bis(4-(trifluoromethyl)phenyl) this compound analogues revealed binding affinities ranging from -4.8558 to -8.3673 kcal/mol, indicating a range of potential interactions. These interactions typically include hydrogen bonding and π-π stacking.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Derivative Class | Target Protein | Key Findings |

| 4-amino-5,7-bis(4-(trifluoromethyl)phenyl) this compound analogues | Not Specified | Binding affinities ranged from -4.8558 to -8.3673 kcal/mol, with interactions including H-bonding and π-π stacking. |

| Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Modifications at N-3 and C-6 positions fostered optimal polar interactions and hydrophobic contacts within the ATP-binding site. |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A kinase | Showed significant binding in the main pocket and potential interactions with key amino acid residues. |

| Quinazoline derivatives | Cyclooxygenase-2 (COX-2) | Re-ranked scores of -131.508 to -108.418 kcal/mol were observed for 18 out of 21 derivatives. |

| Quinazoline-4(3H)-ones | Human Carbon Anhydrase II (HCA II) | Docking scores were used to correlate with anticonvulsant activity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide valuable information on the conformational stability of the bound ligand and the kinetics of the binding process.

MD simulations have been used to refine and stabilize the docking poses of quinazoline derivatives within the EGFR active site. For instance, 100 ns MD simulations were performed on top-scoring quinazoline derivatives to assess their conformational stability and ensure that the binding interactions are maintained over time. The stability of the ligand-protein complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. Furthermore, MD simulations have been crucial in studying the binding of quinazoline derivatives to other targets like phosphatidylinositol 3-kinase (PI3K) and matrix metalloproteinase-13 (MMP-13). In the case of MMP-13 inhibitors, MD simulations revealed that hydrogen bonding interactions with key residues like Ser250 and Gly248 were enhanced, highlighting the importance of specific structural features for stable binding.

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. In the context of this compound, DFT studies have been applied to understand reaction mechanisms and to predict the electronic properties that govern biological activity.

DFT calculations have been used to elucidate the multi-step mechanism of the one-pot synthesis of 7-ethyl-2,2,5-trimethyl-4-oxo-1,2,3,4-tetrahydrothis compound. These studies revealed that the reaction proceeds through keto-enol tautomerism, followed by cyclization and dehydrogenation, with the cyclization step being the rate-determining step with an activation energy of 28.3 kcal/mol. The geometries and frequencies of reactants, intermediates, transition states, and products were calculated at the B3LYP/6-311G(d) level of theory.

Furthermore, DFT has been employed to study the electronic properties of quinazoline derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. For certain nitro derivatives of this compound, DFT studies indicated the possibility of intramolecular charge transfer (CT) of the π → π* and n → π* types.

Table 2: Applications of DFT in this compound Research

Structure Activity Relationship Sar Studies and Molecular Design Principles of Quinazoline 8 Carbonitrile Derivatives

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of quinazoline-8-carbonitrile derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. SAR studies have systematically explored modifications at key positions—primarily C2, C4, C6, and C7—to modulate potency against specific biological targets, such as protein kinases, and to enhance selectivity over related enzymes [1, 5].

C4-Position Substitutions: The C4 position is critical for target engagement, often extending into a solvent-exposed region or a hydrophobic sub-pocket of an enzyme's active site. In many kinase inhibitors, this position is decorated with an anilino moiety. The substitution pattern on this aniline (B41778) ring is a key determinant of activity [7, 8]. For instance, incorporating small, polar groups capable of forming hydrogen bonds can significantly enhance binding affinity. The introduction of a terminal morpholine (B109124) group via an alkyl chain, for example, has been shown to improve aqueous solubility and potency by engaging with solvent or specific polar residues at the periphery of the binding site .

C6 and C7-Position Substitutions: The C6 and C7 positions are typically located deeper within the ATP-binding pocket of kinases. These positions are crucial for fine-tuning both potency and selectivity. Small, electron-donating groups like methoxy (B1213986) (-OCH₃) are commonly employed. A methoxy group at C7, for instance, can increase the basicity of the quinazoline (B50416) N1 atom, strengthening the critical hydrogen bond interaction with the kinase hinge region . Varying the substituents at these positions can exploit subtle differences between the active sites of related kinases, thereby achieving target selectivity .

The following table summarizes representative SAR findings for a series of hypothetical this compound-based kinase inhibitors.

Table 1. Illustrative Structure-Activity Relationship data for this compound derivatives. Data shows the impact of substitutions at C4, C6, and C7 on inhibitory potency (lower IC₅₀ indicates higher potency).

Rational Design Strategies for Optimized this compound Scaffolds

Rational, structure-based drug design (SBDD) has been instrumental in optimizing this compound scaffolds. This approach utilizes high-resolution structural information, such as X-ray crystal structures of ligand-protein complexes or homology models, to guide molecular modifications [8, 10].

The primary goal is to maximize favorable interactions between the inhibitor and its target protein while minimizing clashes. Key design principles include:

Hinge Region Binding: The quinazoline N1 atom is designed to form a crucial hydrogen bond with a backbone amide nitrogen in the "hinge region" of a protein kinase, anchoring the inhibitor in the ATP-binding site. The C8-cyano group can influence the pKa of N1, thereby modulating the strength of this interaction .

Exploitation of Hydrophobic Pockets: The C4-substituent is strategically designed to occupy adjacent hydrophobic pockets. By analyzing the topography of the binding site, chemists can introduce functionalities (e.g., phenyl, cyclopropyl (B3062369) groups) that achieve optimal van der Waals contacts, thereby increasing binding affinity .

Targeting the Solvent-Front: For C4-substituents that extend towards the solvent-exposed region of the active site, polar groups (e.g., morpholine, piperazine) are incorporated. This strategy aims to improve pharmacokinetic properties like aqueous solubility without compromising potency, and can form additional hydrogen bonds with peripheral residues or ordered water molecules .

Achieving Selectivity: Selectivity is engineered by exploiting differences in amino acid residues between the target kinase and off-target kinases. For example, if a target has a small glycine (B1666218) residue at a specific position while an off-target has a bulky valine, a substituent can be designed to fit into the space afforded by the glycine but clash with the valine, thus conferring selectivity . The C8-cyano group itself can contribute to selectivity by forming unique interactions not possible with other C8 substituents like hydrogen or methoxy.

Molecular Hybridization Approaches Incorporating the this compound Motif

Molecular hybridization is a design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a multifunctional biological profile. This approach has been applied to the this compound scaffold to develop dual-action agents, primarily in the context of oncology .

A prominent example involves the hybridization of a this compound moiety, known for its potent protein kinase inhibitory activity, with a pharmacophore known to inhibit a different class of enzymes, such as histone deacetylases (HDACs). The design rationale is based on the principle of synergistic pharmacology: simultaneously targeting a key signaling pathway (e.g., via kinase inhibition) and an epigenetic mechanism (via HDAC inhibition) can lead to enhanced anti-proliferative effects and potentially overcome mechanisms of drug resistance.

The design of such hybrids requires careful consideration of the linker connecting the two pharmacophores. The linker must be of appropriate length, flexibility, and chemical nature to allow each pharmacophoric unit to adopt its optimal binding conformation within its respective target's active site without significant steric or electronic interference .

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis, performed using techniques like NMR spectroscopy and computational methods (e.g., molecular dynamics simulations, potential energy surface scans), reveals that only a specific range of conformations is "bioactive"—that is, capable of fitting productively into the target's binding site.

Key findings from conformational studies indicate:

Torsional Angle Dependence: The torsional angle between the plane of the quinazoline ring and the plane of the C4-anilino ring is a critical parameter. An out-of-plane, non-coplanar arrangement is often required for optimal binding, as it positions the aniline substituent correctly within its sub-pocket .

Influence of the C8-Cyano Group: The C8-cyano group can sterically influence the preferred conformation of adjacent substituents, such as a group at the C7 position. This steric constraint can pre-organize the molecule into a more favorable bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

Restricted Rotation and Potency: Molecules that are conformationally constrained or have a low energy barrier to adopting the bioactive conformation tend to exhibit higher potency. Conversely, highly flexible molecules that can adopt numerous low-energy conformations may suffer from a higher entropic cost upon binding, leading to weaker activity .

Biological Activities and Mechanistic Elucidation of Quinazoline 8 Carbonitrile Derivatives in Vitro and Preclinical Research

Anticancer and Antiproliferative Activities

Derivatives of the quinazoline-8-carbonitrile scaffold have been investigated for their potential to combat cancer through various mechanisms of action. These compounds have shown promise in preclinical studies by targeting key cellular processes involved in tumor growth and survival.

Inhibition of Kinase Activity (e.g., EGFR, HER2, PI3K, DYRK1A, CDK1/GSK-3)

A primary mechanism through which quinazoline (B50416) derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Notably, certain quinazoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of these receptor tyrosine kinases is a known driver in several cancer types, including breast, lung, and ovarian cancers. nih.gov A series of novel quinazoline derivatives have been designed and synthesized as irreversible dual EGFR/HER2 kinase inhibitors, with several compounds demonstrating significant inhibitory activities with nanomolar IC50 values. nih.gov

Furthermore, research into pyrido[3,4-g]quinazoline derivatives has identified compounds with low nanomolar affinity and selective inhibition of Cdc2-like kinase 1 (CLK1) and dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov These kinases are implicated in the regulation of alternative pre-mRNA splicing, a process linked to cancer progression. nih.gov

Some quinazolin-4(3H)-one derivatives have also been shown to exhibit antiproliferative activity by targeting Aurora Kinase A. mdpi.com Additionally, the glycogen (B147801) synthase kinase 3 (GSK-3) pathway, which is involved in numerous cellular processes including proliferation and apoptosis, has been a target for some heterocyclic inhibitors. nih.gov

Table 1: Examples of Kinase Inhibition by Quinazoline Derivatives

| Derivative Class | Target Kinase(s) | Potency | Reference |

|---|---|---|---|

| Quinazoline Derivatives | EGFR/HER2 | Nanomolar IC50 values | nih.gov |

| Pyrido[3,4-g]quinazolines | CLK1, DYRK1A | Low nanomolar affinity | nih.gov |

| Quinazolin-4(3H)-ones | Aurora Kinase A | Antiproliferative activity | mdpi.com |

| Heterocyclic Derivatives | GSK-3 | Growth suppression | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

Another key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. Quinazoline derivatives have demonstrated the ability to trigger this process and to halt the cell cycle, thereby preventing cancer cell proliferation.

For instance, a novel quinazoline derivative, 04NB-03, was found to induce both cell cycle arrest at the G2/M phase and apoptosis in hepatocellular carcinoma cells in a manner dependent on reactive oxygen species (ROS). nih.gov Similarly, certain quinazoline-based compounds have been shown to mediate apoptosis and arrest the cell cycle at the G1 phase in breast cancer cells. nih.gov The induction of apoptosis by these compounds is often associated with the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its ability to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.com Furthermore, some nih.govbrieflands.comnih.govtriazolo[4,3-c]quinazoline derivatives have been shown to induce apoptosis and arrest cell growth at the S and G2/M phases in HCT-116 cells. nih.gov

Table 2: Apoptosis and Cell Cycle Arrest by Quinazoline Derivatives

| Derivative | Effect | Cell Line | Reference |

|---|---|---|---|

| 04NB-03 | G2/M arrest and apoptosis | Hepatocellular carcinoma | nih.gov |

| Quinazoline-sulfonamides | G1 arrest and apoptosis | MCF-7 | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | G1 arrest and apoptosis | MCF-7 | mdpi.com |

| nih.govbrieflands.comnih.govTriazolo[4,3-c]quinazolines | S and G2/M arrest, apoptosis | HCT-116 | nih.gov |

Interference with Tubulin Polymerization

The cellular cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a critical target for anticancer drugs. Disruption of microtubulin dynamics can lead to mitotic arrest and cell death.

Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.gov These compounds often target the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules. nih.gov For example, a series of quinazoline derivatives were designed to target this site, with one compound, Q19, demonstrating potent inhibition of microtubule polymerization and antiproliferative activity against the HT-29 colon cancer cell line. nih.gov This interference with tubulin function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Some fluoroquinazolinones have also been investigated as dual inhibitors of EGFR kinase and tubulin polymerization. mdpi.com

Targeting DNA (e.g., Topoisomerase inhibition, DNA binding)

DNA and its associated enzymes are fundamental targets for many chemotherapeutic agents. Quinazoline derivatives have been shown to interact with DNA and inhibit enzymes crucial for its maintenance and replication, such as topoisomerases.

Certain nih.govbrieflands.comnih.govtriazolo[4,3-c]quinazoline derivatives have been designed as DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.gov These compounds can insert themselves between DNA base pairs, leading to structural changes that can interfere with cellular processes. nih.gov Compound 16 from this series was identified as a potent Topo II inhibitor that also showed a high affinity for DNA binding. nih.gov Benzoquinazoline derivatives have also been studied as agents that affect DNA processing, with some compounds showing the ability to form molecular complexes with DNA and interfere with the activity of both topoisomerase I and II. researchgate.net

Activity against Specific Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549) in vitro

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

For example, various quinazoline derivatives have shown significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. nih.gov Some derivatives bearing a semicarbazone moiety exhibited potent activity against A549, HepG2, and MCF-7 cells, with IC50 values in the micromolar and even nanomolar range. nih.gov Indole-amino-quinazolines have also been evaluated for their antiproliferative activity on cell lines including A549, MCF-7, and HeLa. nih.gov

Table 3: In Vitro Anticancer Activity of Quinazoline Derivatives against Specific Cell Lines

| Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Semicarbazone-bearing quinazolines | A549 | 2.41 ± 0.32 μM | nih.gov |

| HepG2 | 0.59 ± 0.02 μM | nih.gov | |

| MCF-7 | 1.21 ± 0.19 μM | nih.gov | |

| Indole-amino-quinazolines | A549, MCF-7, HeLa | Antiproliferative activity | nih.gov |

| Benzimidazole derivative | HepG2 | 15.58 µM | |

| A549 | 15.80 µM |

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have been explored for their potential to combat microbial infections. The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and the quinazoline scaffold has shown promise in this area.

Studies have shown that quinazoline derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some new pyrazolo-quinazoline derivatives have been synthesized and tested for their in vitro antimicrobial potential. researchgate.net Furthermore, a series of quinoline-quinazolinones were screened for their antimicrobial activity against various bacteria and fungi, with some compounds showing potent inhibition. indianchemicalsociety.com The mechanism of antimicrobial action for some quinoline (B57606) derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. eco-vector.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinazoline derivatives have been consistently recognized for their potent antibacterial properties. nih.govorientjchem.org These compounds are particularly noted for their activity against Gram-positive bacteria. nih.gov The mechanism of action is believed to involve interactions with the bacterial cell wall and DNA structures. nih.gov

Structure-activity relationship (SAR) studies on the broader quinazolinone class have revealed key features for enhanced antibacterial activity. These include substitutions at positions 2 and 3 of the quinazoline ring and the presence of a halogen atom at the 6 or 8 position. nih.govresearchgate.net For instance, certain novel quinazolinone derivatives have demonstrated significant activity against various pathogenic bacterial strains in agar (B569324) streak dilution tests. rphsonline.com Research has also shown that some synthesized quinazoline compounds exhibit considerable antibacterial efficacy when evaluated using the paper disc diffusion technique against strains like Staphylococcus aureus and Escherichia coli. asianpubs.org

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound Type | Target Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| Substituted Quinazolinones | Gram-positive bacteria | Potent | nih.gov |

| Novel Quinazoline Derivatives | S. aureus, E. coli | Significant | asianpubs.org |

Antifungal Properties

The antifungal potential of the quinazoline scaffold is another area of significant research interest. nih.govmdpi.com Various derivatives have been synthesized and tested against pathogenic fungi, often showing promising results. orientjchem.orgrphsonline.com For example, a study on novel quinazolinones synthesized from anthranilic acid reported mild to moderate antifungal activity against several pathogenic fungal strains. rphsonline.com

The structural modifications of the quinazoline ring play a crucial role in determining the antifungal potency. Pyrazol-quinazolinone compounds, for instance, have been shown to possess good antifungal effects. mdpi.com In one study, newly synthesized pyrazol-quinazolinone compounds containing cyano groups exhibited better inhibitory effects against fungi like Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola compared to their chlorinated counterparts. mdpi.com Conversely, derivatives containing chlorine showed more pronounced inhibition against Rhizoctonia solani AG1. mdpi.com

Antiviral Effects (e.g., anti-influenza, anti-HIV, HCMV)

Quinazoline derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.govmdpi.comresearchgate.net The versatility of the quinazoline structure allows for the development of compounds that can interfere with different stages of the viral life cycle. bohrium.com

Research into quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, has identified compounds active against influenza viruses by potentially targeting the NS1 protein, which is crucial for viral replication and suppression of the host's immune response. nih.gov Other studies have highlighted the anti-HIV activity of quinoxaline derivatives, which can act as non-nucleoside reverse transcriptase inhibitors. nih.gov While specific data on this compound is scarce, the broader family's activity suggests a promising area for future antiviral drug development. researchgate.netbohrium.com

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the search for new therapeutic agents is ongoing. Quinazoline derivatives have been identified as a class of compounds with notable antitubercular activity. nih.govnih.govijprajournal.com Several studies have reviewed the development of quinazoline-based compounds as potential treatments for tuberculosis. nih.gov

In vitro evaluations have shown that some quinazoline derivatives exhibit antimycobacterial activity that approaches the efficacy of commonly used antitubercular drugs. nih.gov For instance, a series of 4-(S-Alkylthio)quinazoline derivatives were synthesized and tested against various Mycobacterium species. One compound, 4-(S-Butylthio)quinazoline, was found to be more active than isoniazid (B1672263) against atypical mycobacterial strains. nih.gov Another study involving [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives showed good antitubercular results at a concentration of 100µg/ml in an in vitro Alamar Blue Assay. ijprajournal.com

Table 2: Antitubercular Activity of Selected Quinazoline Derivatives

| Compound | Target Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid | nih.gov |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of quinazoline derivatives are well-documented, making them a focal point in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.govmdpi.com Proquazone, a quinazoline-based NSAID, is used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.comrajpub.com

Numerous synthesized quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical models. nih.gov For instance, novel quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been designed to enhance their anti-inflammatory effects. nih.gov In vivo studies showed that some of these compounds exhibited anti-inflammatory activity comparable to celecoxib (B62257) and improved analgesic effects. nih.gov

Mechanisms of Action (e.g., COX inhibition)

A primary mechanism behind the anti-inflammatory effect of many quinazoline derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are key to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2, and the selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. rajpub.com

Several studies have focused on designing quinazoline derivatives as selective COX-2 inhibitors. nih.govrajpub.comresearchgate.net Docking studies have been employed to understand the structural requirements for COX-2 inhibitory activity, revealing that certain derivatives have strong binding affinities for the active site of the COX-2 enzyme. researchgate.netijfmr.com In vitro assays have confirmed that some quinazolinone derivatives exhibit potent and selective COX-2 inhibition. rajpub.com For example, a series of 2,4,7-substituted quinazolines were synthesized and tested, with some compounds showing high selectivity for COX-1. nih.govacs.org The activity of these compounds is often hinged on the formation of a hydrogen bond with key enzyme residues like Tyr355. nih.gov

Table 3: COX Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Selectivity | Reference(s) |

|---|---|---|---|---|

| 2,4,7-substituted quinazolines | COX-1 | 64 nM (best inhibitor) | 8 compounds were totally COX-1-selective | nih.gov |

| 2,3-disubstitued 4(3H)-quinazolinones | COX-2 | 0.70–0.80 μM (for effective compounds) | High (SI >125–142) | researchgate.net |

Antioxidant Activities and Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Quinazoline derivatives have been investigated for their antioxidant properties and ability to scavenge free radicals. nih.govorientjchem.orgscispace.com

The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. orientjchem.org Studies have shown that certain quinazolinone-derived Schiff bases and other 2-substituted quinazolin-4(3H)-ones possess significant antioxidant activity. nih.gov The presence of hydroxyl groups on a phenyl ring attached to the quinazolinone core appears to be crucial for this activity. nih.gov For example, derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed antioxidant effects but also metal-chelating properties. nih.gov A study on a series of synthesized quinazolinone derivatives found that some compounds demonstrated excellent scavenging capacity against DPPH and nitric oxide (NO) radicals, in some cases superior to the standard antioxidant ascorbic acid. orientjchem.org

Other Notable Biological Activities (e.g., Antidiabetic, Antihypertensive, Antimalarial, Anticonvulsant)

While the primary focus of research on this compound derivatives may vary, a growing body of evidence suggests their potential in several other key therapeutic areas.

Antidiabetic Activity: Certain quinazoline derivatives have shown promise as antidiabetic agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase. The inhibition of this enzyme delays the breakdown of carbohydrates in the small intestine, leading to a slower and lower rise in post-meal blood glucose levels. While specific studies on this compound derivatives are still emerging, the broader quinazoline class has demonstrated significant α-glucosidase inhibitory activity.

Antihypertensive Activity: The potential of quinazoline derivatives as antihypertensive agents has been recognized, with some compounds acting as antagonists of α1-adrenergic receptors. researchgate.net Blockade of these receptors in blood vessels leads to vasodilation and a subsequent reduction in blood pressure. Preclinical screening of various quinazoline compounds has demonstrated their ability to lower blood pressure in animal models. google.com Further investigation into this compound derivatives is warranted to explore their specific effects on blood pressure regulation.

Antimalarial Activity: The fight against malaria has been bolstered by the discovery of novel compounds, and quinazoline derivatives have shown potential in this arena. researchgate.net Some of these compounds are believed to exert their antimalarial effects by inhibiting parasitic enzymes essential for survival, such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). The structure-activity relationship (SAR) of 4-aminoquinoline (B48711) derivatives, a related class of compounds, has been extensively studied to optimize their antimalarial efficacy. Research into this compound analogues could lead to the development of new and effective antimalarial agents.

Anticonvulsant Activity: Several quinazoline derivatives have been investigated for their anticonvulsant properties. researchgate.net One of the primary mechanisms underlying this activity is the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these compounds can reduce neuronal excitability and suppress seizures. Preclinical studies involving various animal models of epilepsy have demonstrated the potential of quinazoline derivatives in controlling convulsions.

Beyond these activities, a review of medicinally important heterocyclic compounds has highlighted the antiviral properties of specific 4-amino-5,7-disubstituted-quinazoline-8-carbonitrile derivatives against Human Cytomegalomegalovirus (HCMV).

Exploration of Molecular Targets and Pathways

Understanding the molecular targets and signaling pathways affected by this compound derivatives is crucial for their development as therapeutic agents.

Antidiabetic Targets: As mentioned, α-glucosidase is a key molecular target for the antidiabetic effects of some quinazoline derivatives. By inhibiting this enzyme, these compounds can effectively control postprandial hyperglycemia. Another potential target is dipeptidyl peptidase-4 (DPP-4) , an enzyme that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels.

Antihypertensive Targets: The primary molecular targets for the antihypertensive action of many quinazoline derivatives are the α1-adrenergic receptors . researchgate.net By blocking these receptors, the compounds prevent the vasoconstrictive effects of norepinephrine, leading to vasodilation and lower blood pressure. Molecular docking studies can help in understanding the binding interactions of these derivatives with the α1-adrenergic receptor.

Antimalarial Targets: For antimalarial activity, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a validated drug target. This enzyme is critical for the pyrimidine (B1678525) biosynthesis pathway in the parasite. Inhibition of PfDHODH deprives the parasite of essential building blocks for DNA and RNA synthesis, ultimately leading to its death. Molecular modeling and docking studies are instrumental in designing this compound derivatives that can effectively bind to and inhibit this enzyme.

Anticonvulsant Targets: The GABA-A receptor is a well-established molecular target for many anticonvulsant drugs, and quinazoline derivatives are no exception. These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. The specific binding sites and the exact mechanism of modulation by this compound derivatives are areas of active investigation.

Furthermore, a patent has disclosed a 4-(4-amino-8-cyano-6,7-dimethoxy-quinazolin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester derivative as an inhibitor of the complement alternative pathway . This finding opens up new avenues for the therapeutic application of this compound derivatives in complement-mediated diseases.

Quinazoline 8 Carbonitrile As a Versatile Building Block and Precursor in Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems

Quinazoline-8-carbonitrile serves as a fundamental building block in the synthesis of more intricate, polycyclic heterocyclic systems. The strategic placement of the nitrile group (C≡N) provides a reactive handle for a variety of chemical transformations, enabling chemists to elaborate upon the core quinazoline (B50416) structure.

One of the most powerful applications of this compound is in multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity. openmedicinalchemistryjournal.com Substituted quinazoline-carbonitriles have been successfully employed in four-component reactions with aldehydes, cycloketones, and cyanoamides under microwave irradiation to generate highly substituted quinazoline derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Furthermore, the quinazoline scaffold can be fused with other heterocyclic rings to create novel systems with unique properties. For instance, researchers have developed synthetic routes to benzothiazoloquinazolines and pyrimidoquinazolines, which are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov The functionalization at the 8-position with a carbonitrile group is particularly valuable, as the nitrile can be readily converted into other functional groups, such as amines or carboxylic acids, to facilitate further cyclization and diversification. vulcanchem.com

The table below summarizes various complex heterocyclic systems that can be synthesized using quinazoline derivatives as key intermediates.

| Starting Quinazoline Derivative | Reaction Type | Resulting Heterocyclic System | Significance |

| Substituted Quinazoline-carbonitriles | Four-component reaction | Polysubstituted Quinazolines | Efficient synthesis of diverse libraries for screening |

| 2-Aminobenzylamine & Benzaldehydes | Condensation | 1,2,3,4-Tetrahydroquinazolines | Access to reduced quinazoline scaffolds |

| Isatoic Anhydride & Amines | Cyclo-condensation | Quinazolin-(3'H)-diones | Core structure for various bioactive molecules |

| 2-Aminobenzothiazole & Aldehydes | Multicomponent reaction | Benzothiazoloquinazolines | Combines two medicinally important heterocycles |

Application in Material Science Research

While the primary focus of quinazoline chemistry has been in the pharmaceutical realm, its derivatives are gaining attention as valuable intermediates in the development of functional materials. nih.govmdpi.com The rigid, planar structure of the quinazoline ring system, combined with its inherent photophysical properties, makes it an attractive scaffold for materials science applications. frontiersin.org

Research has indicated that quinazoline scaffolds can be incorporated into light-emitting materials for use in electronic devices. frontiersin.org The ability to tune the electronic properties through substitution on the ring system allows for the design of molecules with specific absorption and emission characteristics. The nitrile group in this compound can act as an electron-withdrawing group, influencing the molecule's electronic and photophysical behavior. Moreover, this nitrile group provides a convenient point for attaching the quinazoline core to polymer backbones or other molecular frameworks, serving as a crucial intermediate for creating functionalized materials. nih.govfrontiersin.org

Precursor to Natural Products and Alkaloids

The quinazoline and quinazolinone skeletons are prominent motifs in a large family of naturally occurring alkaloids, with over 200 such compounds isolated from various plant, animal, and microbial sources. mdpi.commdpi.com These natural products exhibit a wide spectrum of biological activities. asianpubs.org The first quinazoline alkaloid to be identified was Vasicine (Peganine), isolated from the plant Adhatoda vasica. mdpi.com

Quinazoline derivatives serve as essential precursors in the total synthesis of these complex natural products. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The synthesis of quinazoline alkaloids often requires the strategic introduction of various substituents onto the core heterocyclic structure. This compound represents a valuable starting material in this context, as the nitrile group can be elaborated into the specific functionalities found in the target natural product. The versatility of the quinazoline scaffold allows chemists to construct the diverse and often complex substitution patterns observed in nature. openmedicinalchemistryjournal.com

Development of Chemical Probes and Tools for Biological Research